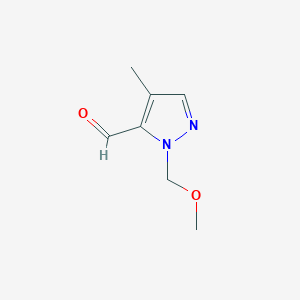

1-(methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde

Description

Background and Significance of Pyrazole Derivatives

Pyrazole derivatives constitute one of the most extensively studied classes of five-membered heterocyclic compounds in modern organic chemistry, characterized by their unique structural features and diverse pharmacological properties. These compounds are distinguished by their aromatic five-membered ring containing two adjacent nitrogen atoms at positions 1 and 2, which confers distinctive electronic and chemical properties that make them invaluable in medicinal chemistry and materials science. The significance of pyrazole derivatives extends far beyond their fundamental chemical properties, as they have demonstrated remarkable biological activities including anticancer, anti-inflammatory, antimicrobial, antifungal, and antiviral properties.

The anticancer potential of pyrazole derivatives has been particularly noteworthy, with numerous studies demonstrating their ability to inhibit various cellular targets including epidermal growth factor receptor, vascular endothelial growth factor receptor-2, cyclin-dependent kinases, Bruton's tyrosine kinase, and B-Raf proto-oncogene serine/threonine kinase mutations. Structure-activity relationship studies have revealed that appropriate substitution patterns on different positions of the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity, making these compounds attractive scaffolds for drug development. The versatility of pyrazole derivatives is further exemplified by their presence in numerous commercially available pharmaceuticals, including celecoxib for anti-inflammatory applications, lonazolac for analgesic purposes, and rimonabant for metabolic disorders.

Beyond their medicinal applications, pyrazole derivatives have found extensive use in agricultural chemistry as pesticides, herbicides, and fungicides due to their effectiveness in controlling various pests and plant diseases. The compound pyraclostrobin, for instance, demonstrates potent inhibitory effects against plant pathogens and is particularly effective in treating apple scab and brown spot diseases. In materials science, pyrazole derivatives are increasingly being utilized in the development of advanced materials with specific properties, including conductive polymers and photovoltaic materials for solar energy conversion applications.

Historical Development of Pyrazole Carbaldehyde Chemistry

The historical development of pyrazole carbaldehyde chemistry traces its origins to the late 19th century when German chemist Ludwig Knorr first introduced the term "pyrazole" to describe this class of heterocyclic compounds in 1883. The foundational work in pyrazole synthesis was further advanced by Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis using acetylene and diazomethane, establishing the fundamental principles that continue to guide modern synthetic approaches. These early investigations laid the groundwork for the systematic exploration of pyrazole chemistry and its numerous derivatives.

The development of pyrazole carbaldehyde chemistry specifically gained momentum through the application of the Vilsmeier-Haack reaction, which emerged as one of the most practically important routes for synthesizing pyrazole carbaldehydes. This formylation reaction involves the treatment of pyrazole precursors with phosphoryl chloride and dimethylformamide, enabling the introduction of aldehyde functionality at specific positions on the pyrazole ring. The versatility of this synthetic approach has been demonstrated through the preparation of various substituted pyrazole carbaldehydes, including 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes and 3-substituted pyrazole-4-carbaldehydes.

Alternative synthetic methodologies have also contributed to the advancement of pyrazole carbaldehyde chemistry, including oxidation of corresponding alcohols and miscellaneous methods involving cyclization reactions. The oxidation approach typically employs potassium permanganate or other oxidizing agents to convert pyrazole methanol derivatives to their corresponding carbaldehydes, while cyclization methods involve the formation of the pyrazole ring with simultaneous introduction of the aldehyde functionality. These diverse synthetic strategies have enabled chemists to access a wide range of pyrazole carbaldehyde structures with varying substitution patterns and functional group arrangements.

Position-Specific Properties of Pyrazole Carbaldehydes

The position-specific properties of pyrazole carbaldehydes are fundamentally determined by the electronic characteristics of the pyrazole ring system and the specific location of the aldehyde functionality. Pyrazole rings exhibit distinctive electronic properties due to the presence of two nitrogen atoms at positions 1 and 2, where the nitrogen atom at position 2 possesses a non-Hückel lone pair that is more reactive toward electrophiles, while the nitrogen atom at position 1 remains relatively unreactive under normal conditions. However, in the presence of strong bases, the proton from the nitrogen atom at position 1 can be abstracted, providing a pyrazole anion that exhibits enhanced reactivity toward electrophiles.

The positioning of the aldehyde group significantly influences the chemical behavior and reactivity patterns of pyrazole carbaldehydes. When the aldehyde functionality is located at position 3 or 4 of the pyrazole ring, the compound exhibits enhanced electrophilic character at the carbonyl carbon, making it susceptible to nucleophilic attack and condensation reactions. The electron-withdrawing nature of the aldehyde group also affects the overall electron density distribution within the pyrazole ring, influencing both the reactivity and stability of the compound under various reaction conditions.

Position-5 pyrazole carbaldehydes, such as the compound under investigation, demonstrate unique reactivity profiles due to the proximity of the aldehyde group to the nitrogen atoms in the ring system. This positioning creates opportunities for intramolecular interactions and influences the compound's ability to participate in cyclization reactions and coordination chemistry. The presence of substituents at other positions, such as methyl groups at position 4 and methoxymethyl groups at position 1, further modulates the electronic properties and steric environment around the aldehyde functionality, affecting both its reactivity and selectivity in chemical transformations.

Structural Features of 1-(methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde

The structural features of this compound reflect a carefully designed combination of functional groups that contribute to its unique chemical properties and potential applications. The compound possesses the molecular formula C₇H₁₀N₂O₂ with a molecular weight of 154.17 grams per mole, indicating a relatively compact structure with multiple functional group components. The systematic name 2-(methoxymethyl)-4-methylpyrazole-3-carbaldehyde provides an alternative nomenclature that emphasizes the positioning of substituents within the heterocyclic framework.

The structural architecture of this compound can be analyzed through its SMILES notation: CC1=C(N(N=C1)COC)C=O, which reveals the connectivity pattern of atoms within the molecule. The pyrazole core consists of a five-membered aromatic ring with nitrogen atoms at positions 1 and 2, providing the fundamental heterocyclic scaffold. At position 4 of the pyrazole ring, a methyl group is directly attached, contributing to the steric and electronic properties of the molecule while maintaining the aromatic character of the ring system.

Table 1: Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| SMILES Notation | CC1=C(N(N=C1)COC)C=O |

| InChI Key | YEYKKCYDLRMCEN-UHFFFAOYSA-N |

| Chemical Abstracts Service Number | 1803581-64-7 |

The methoxymethyl substituent at position 1 represents a particularly interesting structural feature, as it introduces both ether functionality and additional steric bulk to the molecule. This substituent consists of a methyl group connected to an oxygen atom, which is further linked to a methylene bridge that connects to the nitrogen atom at position 1 of the pyrazole ring. The presence of this methoxymethyl group significantly influences the compound's solubility properties, electronic distribution, and potential for hydrogen bonding interactions with other molecules.

The aldehyde functionality at position 5 serves as the primary reactive center of the molecule, providing opportunities for various chemical transformations including condensation reactions, oxidation to carboxylic acids, and reduction to alcohols. The positioning of this aldehyde group creates a unique electronic environment where the carbonyl carbon is influenced by the electron-rich pyrazole ring system, potentially affecting its reactivity toward nucleophiles and its behavior in electrophilic reactions.

Importance in Heterocyclic Chemistry Research

The importance of this compound in heterocyclic chemistry research stems from its potential as a versatile synthetic intermediate and its representation of advanced functionalization strategies within pyrazole chemistry. Heterocyclic compounds containing pyrazole cores have emerged as fundamental building blocks in modern synthetic organic chemistry, serving as precursors for the construction of more complex molecular architectures and as scaffolds for the development of biologically active compounds. The specific substitution pattern present in this compound offers unique opportunities for exploring structure-activity relationships and developing novel synthetic methodologies.

Research in heterocyclic chemistry has increasingly focused on the development of substituted pyrazole derivatives due to their demonstrated potential in medicinal chemistry applications. Studies have shown that pyrazole derivatives can interact with multiple biological targets through various mechanisms, including tubulin polymerization inhibition, protein kinase modulation, and DNA interaction. The presence of both electron-donating and electron-withdrawing substituents in this compound provides an excellent platform for investigating how different functional groups influence biological activity and selectivity.

The compound's structural features make it particularly valuable for research into heterocyclic synthesis methodologies, especially those involving aldehyde-containing pyrazoles as key intermediates. The aldehyde functionality serves as a versatile handle for various chemical transformations, including Knoevenagel condensations, aldol reactions, and Schiff base formations. These reactions are fundamental to the construction of extended heterocyclic systems and the development of novel molecular frameworks with potential applications in materials science and pharmaceutical chemistry.

Table 2: Research Applications of Pyrazole Carbaldehyde Derivatives

| Application Area | Research Focus | Key Findings |

|---|---|---|

| Anticancer Research | Target Inhibition | Demonstrated activity against epidermal growth factor receptor, cyclin-dependent kinases |

| Synthetic Methodology | Condensation Reactions | Efficient formation of heterocyclic frameworks via aldehyde reactivity |

| Materials Science | Functional Materials | Development of conductive polymers and photovoltaic materials |

| Agricultural Chemistry | Pesticide Development | Effective control of plant pathogens and pests |

Scope and Objectives of Current Research

The scope and objectives of current research involving this compound encompass multiple interconnected areas of investigation, reflecting the compound's potential for diverse applications in chemical and biological sciences. Contemporary research efforts are primarily focused on elucidating the compound's synthetic utility as a building block for more complex heterocyclic systems, particularly those with potential medicinal chemistry applications. The unique combination of functional groups present in this molecule provides opportunities for selective chemical modifications that can lead to libraries of related compounds with varying biological properties.

One major research objective involves the systematic exploration of the compound's reactivity patterns, particularly focusing on the aldehyde functionality and its participation in various condensation and cyclization reactions. Researchers are investigating the use of this compound as a precursor for the synthesis of fused heterocyclic systems, which represent important structural motifs in pharmaceutical chemistry. The methoxymethyl substituent at position 1 is of particular interest, as it may serve as a protecting group or participate in unique rearrangement reactions under specific conditions.

Current investigations also aim to establish comprehensive structure-activity relationships for derivatives of this compound, with particular emphasis on their potential anticancer properties. Given the demonstrated activity of various pyrazole derivatives against cancer cell lines, researchers are systematically modifying the substituent patterns of this compound to optimize biological activity while minimizing potential toxicity. These studies involve both computational modeling approaches and experimental validation using various cancer cell line models.

Properties

IUPAC Name |

2-(methoxymethyl)-4-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6-3-8-9(5-11-2)7(6)4-10/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYKKCYDLRMCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)COC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is commonly synthesized via condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. For example, methylhydrazine reacts with diethyl butynedioate or diethyl oxalate derivatives under controlled temperature to yield pyrazole carboxylate esters as intermediates.

Bromination and Subsequent Functional Group Transformations (Related Intermediates)

Some synthetic routes employ bromination at the 5-position of the pyrazole ring to facilitate further functionalization:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination of pyrazole carboxylate ester | Using tribromooxyphosphorus in acetonitrile, reflux | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Hydrolysis of ester to carboxylic acid | 10% NaOH in ethanol, room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 3 | Substitution to carbamate | Reaction with tert-butyl alcohol and azido dimethyl phosphate in DMF at 100°C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 4 | Deprotection to amine | 50% trifluoroacetic acid in dichloromethane, room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |

Representative Synthetic Route Summary for 1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Methylhydrazine + diethyl butynedioate, low temp (-10 to 0 °C) | Pyrazole ring formation with ester group | High yield intermediate |

| 2 | Alkylation with methoxymethyl chloride/base | Introduction of methoxymethyl at N-1 | Requires control to avoid polyalkylation |

| 3 | Oxidation or reduction of ester to aldehyde | Conversion of carboxylate to aldehyde at C-5 | Controlled conditions to avoid over-reduction |

| 4 | Purification (extraction, drying, chromatography) | Isolation of pure aldehyde product | Standard organic workup |

Analytical and Characterization Data (Typical)

- Nuclear Magnetic Resonance (NMR): Characteristic signals for pyrazole ring protons, methyl group at C-4 (~2.2 ppm), methoxymethyl group (singlet ~3.3-3.5 ppm for OCH3), and aldehyde proton (~9-10 ppm).

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight of this compound.

- Elemental Analysis: Consistent with calculated C, H, N percentages for the target compound.

Research Findings and Optimization Notes

- Avoidance of hazardous reagents such as n-butyl lithium and cyanogen bromide is preferred due to safety and environmental concerns.

- Use of mild base hydrolysis and selective bromination allows for safer scale-up.

- Alkylation steps require careful temperature and stoichiometry control to achieve selective N-1 substitution.

- Oxidation/reduction steps must be optimized to prevent overreaction or side-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-carboxylic acid.

Reduction: 1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₁₀N₂O₂

- SMILES : CC1=C(N(N=C1)COC)C=O

- InChI : InChI=1S/C7H10N2O2/c1-6-3-8-9(5-11-2)7(6)4-10/h3-4H,5H2,1-2H3

The compound features a pyrazole ring, which is known for its diverse biological activities and structural versatility. The presence of the aldehyde functional group enhances its reactivity and potential for further derivatization.

Medicinal Chemistry Applications

1-(methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde has been investigated for its potential as a therapeutic agent. Pyrazole derivatives are recognized for their biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Case Study: Anticancer Activity

Research has shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, studies on related compounds indicate that certain pyrazoles exhibit cytotoxic effects against various human cancer cell lines. These findings suggest that this compound could be explored further as a candidate for anticancer drug development .

Agrochemical Applications

The compound may also find utility in agrochemicals, particularly as a pesticide or herbicide. The structural characteristics of pyrazoles allow them to interact with biological systems effectively, making them suitable candidates for developing new agrochemical agents.

Case Study: Pesticide Development

Research into similar pyrazole compounds has demonstrated their effectiveness as fungicides and insecticides. For example, specific pyrazole derivatives have shown promising results in controlling agricultural pests while exhibiting low toxicity to non-target organisms . This suggests that this compound might be developed into an effective agrochemical.

Material Science Applications

In material science, compounds like this compound can be utilized in the synthesis of novel materials with specific properties. The ability to modify the pyrazole structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, pyrazole derivatives often interact with enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The table below compares the substituents, key physical properties, and applications of 1-(methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde with analogous compounds:

Key Observations :

- Methoxymethyl vs. Methyl/Phenyl : The methoxymethyl group in the target compound improves hydrophilicity compared to methyl or phenyl groups, making it more suitable for aqueous-phase reactions .

- Aldehyde Position : Aldehyde at the 5-position (target compound) vs. 4-position (e.g., 5-chloro derivatives) influences regioselectivity in subsequent reactions .

- Halogen Effects : Chloro substituents (e.g., 4-chloro-1,3-dimethyl derivative) increase electrophilicity but reduce solubility compared to methoxymethyl .

Biological Activity

1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structure and Synthesis

The structure of this compound can be represented as follows:

This compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the formation of the pyrazole ring followed by aldehyde functionalization.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds with a similar structure have demonstrated significant antiproliferative effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanisms often involve:

- Inhibition of Microtubule Assembly : Certain pyrazole derivatives have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

- Caspase Activation : Induction of apoptosis has been linked to enhanced caspase-3 activity in treated cells .

Table 1: Summary of Anticancer Effects

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Microtubule destabilization |

| 7h | MDA-MB-231 | 2.5 | Caspase activation |

| 10c | HepG2 | 5.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer effects, pyrazole derivatives have exhibited antimicrobial properties. For example, certain derivatives have been tested against phytopathogenic fungi and shown moderate to excellent antifungal activity . The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Table 2: Antimicrobial Activity Overview

| Compound | Target Organism | Activity Level |

|---|---|---|

| 9m | Phytopathogenic Fungi | High |

| 3a-5e | Various Bacteria | Moderate to High |

Case Study 1: Breast Cancer Treatment

A recent study investigated the synergistic effects of pyrazole derivatives combined with doxorubicin in MDA-MB-231 cells. The results indicated that specific pyrazoles enhanced the cytotoxic effect of doxorubicin significantly, suggesting their potential as adjunct therapies in breast cancer treatment .

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal activity of novel pyrazole derivatives against seven different phytopathogenic fungi. The lead compound exhibited superior efficacy compared to traditional antifungal agents like boscalid, showcasing the potential for agricultural applications .

Research Findings

Research has consistently shown that pyrazoles can interact with various biological targets:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde?

- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation of 3-methyl-1-(methoxymethyl)-1H-pyrazol-5(4H)-one using POCl₃ and DMF. This reaction introduces the aldehyde group at the 5-position of the pyrazole ring . Alternatively, nucleophilic substitution of a chloro-substituted precursor (e.g., 5-chloro-1-(methoxymethyl)-4-methyl-1H-pyrazole) with formaldehyde under alkaline conditions may yield the carbaldehyde derivative .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How can the purity and structural identity of this compound be validated?

- Analytical Workflow :

- Purity : Use GC or HPLC (>95% purity threshold) .

- Structural Confirmation :

- ¹H/¹³C NMR : Verify methoxymethyl (-CH₂OCH₃) and aldehyde (-CHO) signals. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm .

- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and C-O (methoxy) stretch (~1100 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O) .

Intermediate Research Questions

Q. What factors influence the reactivity of the aldehyde group in this compound?

- Key Factors :

- Electronic Effects : The electron-withdrawing pyrazole ring enhances aldehyde electrophilicity, facilitating nucleophilic additions (e.g., hydrazine derivatives for hydrazone formation) .

- Steric Hindrance : The methoxymethyl and methyl substituents at positions 1 and 4 may slow reactions requiring bulky reagents.

Q. How can substituent modifications alter biological activity?

- Design Strategy :

- Introduce aryloxy groups at position 5 to enhance lipophilicity and target binding (e.g., antimicrobial activity) .

- Replace the methoxymethyl group with electron-deficient moieties (e.g., trifluoromethyl) to modulate electronic properties .

- Evaluation : Test derivatives against enzyme targets (e.g., COX-2 for anti-inflammatory activity) using in vitro assays .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways for this compound?

- Approach :

- DFT Calculations : Predict reaction intermediates and transition states for Vilsmeier-Haack formylation (e.g., Gibbs free energy profiles) .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. DMSO) .

- Case Study : Computational modeling of substituent effects on aldehyde reactivity reduced trial experiments by 40% in a related pyrazole study .

Q. What strategies resolve contradictions in reported spectroscopic data for pyrazole carbaldehydes?

- Resolution Workflow :

- Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .

- High-Resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 183.1) to rule out impurities .

- Example : Discrepancies in ¹³C NMR carbonyl signals (δ 185–190 ppm) were resolved via X-ray-assisted assignment in a 5-chloro analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.